2-Amino-octahydroindolizin-3-one hydrochloride
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Overview
Description
2-Amino-octahydroindolizin-3-one hydrochloride: is a versatile small molecule scaffold used in various research and industrial applications. It is a hydrochloride salt of 2-amino-octahydroindolizin-3-one, which is a heterocyclic compound containing a nitrogen atom within its ring structure. This compound is known for its stability and reactivity, making it a valuable building block in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-octahydroindolizin-3-one hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with a cyclic ketone, followed by reduction and subsequent hydrochloride salt formation. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in solvents like ethanol or methanol .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The key steps include the preparation of the starting materials, the cyclization reaction, and the purification of the final product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography ensures high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-octahydroindolizin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of different amine derivatives.
Substitution: The amino group in the compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide are used for substitution reactions
Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of 2-amino-octahydroindolizin-3-one, which can be further utilized in organic synthesis and pharmaceutical research .
Scientific Research Applications
2-Amino-octahydroindolizin-3-one hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-amino-octahydroindolizin-3-one hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .
Comparison with Similar Compounds
- 2-Amino-hexahydroindolizin-3-one hydrochloride
- 2-Amino-tetrahydroindolizin-3-one hydrochloride
- 2-Amino-octahydroquinolizin-3-one hydrochloride
Comparison: Compared to these similar compounds, 2-amino-octahydroindolizin-3-one hydrochloride is unique due to its specific ring structure and the presence of the amino group at the 2-position. This structural feature imparts distinct reactivity and stability, making it a valuable compound in various synthetic and research applications .
Properties
IUPAC Name |
2-amino-2,5,6,7,8,8a-hexahydro-1H-indolizin-3-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.ClH/c9-7-5-6-3-1-2-4-10(6)8(7)11;/h6-7H,1-5,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGPUQVSEIGYKSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(C1)CC(C2=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1909312-68-0 |
Source
|
Record name | 2-amino-octahydroindolizin-3-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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